Product packaging for Ethyl 7-hydroxycoumarin-4-carboxylate(Cat. No.:CAS No. 1084-45-3)

Ethyl 7-hydroxycoumarin-4-carboxylate

Cat. No.: B087006
CAS No.: 1084-45-3
M. Wt: 234.2 g/mol
InChI Key: SNMUERBNQDOIQB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Coumarin (B35378) Derivatives in Chemical Research

The history of coumarin chemistry began in 1820 when the parent compound, coumarin, was first isolated from tonka beans. researchgate.net Initially mistaken for benzoic acid, it was later identified as a unique substance and named "coumarine". researchgate.net The synthesis of coumarin was first achieved by William Henry Perkin in 1868, a landmark that opened the door to the systematic study and production of its derivatives. researchgate.net

Coumarin derivatives are a major family of natural products and are also pivotal in synthetic organic chemistry. sciepub.com They are recognized as a "privileged scaffold" in medicinal chemistry, meaning the core coumarin structure is a versatile template for designing new bioactive molecules. nih.gov This significance stems from the wide array of pharmacological activities exhibited by coumarin-containing compounds, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects. nih.govnih.gov For example, the discovery that the fungal metabolite dicoumarol, a derivative of 4-hydroxycoumarin (B602359), was the cause of a bleeding disease in cattle led to the development of the widely used anticoagulant drug warfarin. nih.gov Beyond medicine, coumarin derivatives are utilized as fluorescent probes and laser dyes due to their inherent photochemical characteristics. sciepub.comyoutube.com

The Role of Ethyl 7-hydroxycoumarin-4-carboxylate as a Model Compound and Intermediate in Organic Synthesis

Hydroxycoumarins are recognized as important precursors in the realm of organic synthesis. sciepub.com this compound serves as a valuable intermediate and building block for the creation of more complex molecules. Its chemical structure contains several reactive sites—the hydroxyl group, the ester group, and the aromatic ring system—that can be modified through various organic reactions.

The synthesis of the coumarin core itself can be achieved through several methods, with the Pechmann condensation being one of the most common. This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. youtube.com For instance, the synthesis of the related 7-hydroxy-4-methyl coumarin is well-documented via the Pechmann reaction between resorcinol (B1680541) and ethyl acetoacetate (B1235776). youtube.com

While specific studies detailing the use of this compound as a model compound are not extensively documented in the provided results, its role as a synthetic intermediate is established by its commercial availability as a "building block" for chemical synthesis. The hydroxyl group at the 7-position can be alkylated or acylated to produce a variety of ethers and esters, while the ethyl carboxylate group at the 4-position can be hydrolyzed to the corresponding carboxylic acid or converted into amides. These transformations allow chemists to incorporate the fluorescent and biologically active coumarin core into larger, more complex molecular architectures. For example, the related (7-hydroxycoumarin-4-yl)acetic acid is used as a starting material to synthesize fluorescent amino acids. beilstein-journals.orgnih.gov

Academic Relevance and Research Landscape of this compound

The academic interest in this compound is primarily driven by the properties inherent to its 7-hydroxycoumarin scaffold. This class of molecules is known for its distinctive photophysical characteristics, particularly its intense fluorescence. acs.org This property makes them highly valuable as fluorescent probes and sensors in biochemical and cellular studies. acs.orgnih.gov

Research has focused on synthesizing and evaluating various 7-hydroxycoumarin derivatives for their potential applications. For instance, derivatives of 7-hydroxycoumarin-3-carboxylic acid have been developed as cell-permeable fluorophores for use in flow cytometry and confocal microscopy. nih.gov The fluorescence of these compounds is often sensitive to the local environment, such as pH and solvent polarity, which is a desirable trait for a chemical sensor. beilstein-journals.org

The 7-hydroxycoumarin scaffold is also a subject of investigation in medicinal chemistry. Studies have explored the synthesis of various derivatives to evaluate their biological activities, including antioxidant and antibacterial properties. nih.govacademicjournals.org Although research often focuses on a range of derivatives rather than a single compound, the foundational structure of molecules like this compound is central to this research landscape. The compound is part of a broader academic effort to understand the structure-activity relationships of the coumarin core and to develop new molecules with tailored fluorescent and biological functions. nih.govresearchgate.net

Data Tables

Table 1: Compound Identity

Property Value
Compound Name This compound
Synonyms Ethyl 7-hydroxy-2-oxo-2H-chromene-4-carboxylate
CAS Number 1084-45-3

| Molecular Formula | C₁₂H₁₀O₅ |

Table 2: Key Research Applications of the 7-Hydroxycoumarin Scaffold

Application Area Description of Research Focus Key Findings/Significance
Fluorescent Probes Synthesis of derivatives for use in biochemical assays and cellular imaging. acs.orgnih.gov The scaffold's intense fluorescence is sensitive to environmental factors like pH and polarity, making it a versatile tool for sensing and labeling. beilstein-journals.org
Medicinal Chemistry Exploration of derivatives for various biological activities, including antioxidant and antibacterial effects. nih.govacademicjournals.org The coumarin core is a "privileged scaffold" that serves as a template for developing new therapeutic agents. nih.gov

| Organic Synthesis | Use as a precursor or building block to create more complex molecules. sciepub.com | The functional groups on the coumarin ring provide multiple sites for chemical modification. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O5 B087006 Ethyl 7-hydroxycoumarin-4-carboxylate CAS No. 1084-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 7-hydroxy-2-oxochromene-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMUERBNQDOIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60420669
Record name Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1084-45-3
Record name Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60420669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1084-45-3
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Sophisticated Spectroscopic Characterization Techniques for Ethyl 7 Hydroxycoumarin 4 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In a ¹H NMR spectrum of Ethyl 7-hydroxycoumarin-4-carboxylate, distinct signals, or resonances, would be expected for each unique proton in the molecule. The ethyl group would exhibit a characteristic quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their integration values corresponding to a 2:3 ratio. The aromatic protons on the coumarin (B35378) core (at positions 5, 6, and 8) and the vinyl proton (at position 3) would appear as distinct signals in the aromatic region of the spectrum. The chemical shift (δ, in ppm) of each signal, its splitting pattern (multiplicity), and the coupling constants (J, in Hz) between adjacent protons would allow for the unambiguous assignment of each proton to its position in the molecular structure. The phenolic hydroxyl (-OH) proton at position 7 would typically appear as a broad singlet, the position of which can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. Each unique carbon atom in this compound would produce a single resonance. Key signals would include those for the carbonyl carbons of the ester and the lactone, which would appear at the downfield end of the spectrum. The aromatic and vinyl carbons would resonate in the intermediate region, while the aliphatic carbons of the ethyl group would be found at the upfield end. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound (Note: This table is predictive as specific experimental data is not available in the cited sources.)

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Assignment Predicted δ (ppm)
-CH₃ (ethyl)Triplet-CH₃ (ethyl)~14
-CH₂- (ethyl)Quartet-CH₂- (ethyl)~62
H-3SingletC-3~110-115
H-5DoubletC-4a~110-115
H-6Doublet of doubletsC-5~125-130
H-8DoubletC-6~110-115
7-OHBroad SingletC-8~100-105
C-4~145-150
C-7~160-165
C-8a~155-160
C=O (lactone)~160
C=O (ester)~165

Mass Spectrometry (MS) Applications in Molecular Weight and Fragmentation Analysis (FAB-MS, HR-FAB-MS, LC/MS/MS ESI)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), often using techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), would provide the exact mass of the molecular ion of this compound. This allows for the determination of its elemental formula (C₁₂H₁₀O₅) with high accuracy, confirming the compound's identity.

Tandem mass spectrometry (LC/MS/MS ESI) would involve the selection of the parent molecular ion, followed by its fragmentation through collision-induced dissociation. The resulting fragment ions would provide valuable structural information. Expected fragmentation pathways for this molecule would include the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of an entire ethyl formate (B1220265) molecule, and characteristic cleavages of the coumarin ring system, such as the loss of carbon monoxide (CO) from the lactone ring. nih.gov Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, the IR spectrum would display several characteristic absorption bands. A broad absorption band in the region of 3500-3200 cm⁻¹ would indicate the stretching vibration of the phenolic hydroxyl (-OH) group. Strong, sharp peaks would be expected for the carbonyl (C=O) stretching vibrations; the lactone carbonyl would typically absorb around 1750-1720 cm⁻¹, while the ester carbonyl would appear at a slightly lower wavenumber, around 1730-1700 cm⁻¹. The spectrum would also show characteristic absorptions for C=C stretching in the aromatic ring (around 1600-1450 cm⁻¹) and C-O stretching vibrations for the ester and ether linkages within the coumarin structure (around 1300-1000 cm⁻¹). nih.gov

Table 2: Predicted IR Absorption Bands for this compound (Note: This table is predictive as specific experimental data is not available in the cited sources.)

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic -OHO-H Stretch3500 - 3200 (broad)
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-HC-H Stretch3000 - 2850
Lactone C=OC=O Stretch~1750 - 1720
Ester C=OC=O Stretch~1730 - 1700
Aromatic C=CC=C Stretch~1600 - 1450
C-OC-O Stretch~1300 - 1000

Advanced UV-Visible Spectrophotometry for Electronic Transitions and Quantitative Analysis

UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The coumarin ring system is a strong chromophore. The UV-Vis absorption spectrum of this compound in a suitable solvent (like ethanol (B145695) or methanol) would be expected to show characteristic absorption maxima (λ_max). These absorptions are due to π → π* transitions within the conjugated π-electron system of the benzopyrone core. The position and intensity of these bands are sensitive to the substitution pattern on the coumarin ring and the solvent used. The 7-hydroxy group, being an electron-donating group, typically causes a bathochromic (red) shift in the absorption spectrum compared to unsubstituted coumarin. This technique is also fundamental for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the compound's concentration, following the Beer-Lambert law.

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS) for Vibrational Fingerprinting and Structural Information

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The Raman spectrum of this compound would provide a detailed vibrational fingerprint, with strong signals often observed for the symmetric vibrations of the aromatic ring and C=C bonds. Surface-Enhanced Raman Spectroscopy (SERS), which involves adsorbing the sample onto a nanostructured metal surface, could be used to dramatically enhance the Raman signal, allowing for the detection of very low concentrations of the compound and providing information about its orientation on the surface.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Many coumarin derivatives are known for their fluorescent properties. Upon absorbing UV light, they are promoted to an excited electronic state and subsequently emit light of a longer wavelength as they relax back to the ground state. Time-resolved fluorescence spectroscopy would be used to study the dynamics of this process for this compound. This technique measures the fluorescence decay time, or lifetime (τ), which is the average time the molecule spends in the excited state before emitting a photon. The fluorescence lifetime and quantum yield (the efficiency of the fluorescence process) are sensitive to the molecule's structure and its local environment, including solvent polarity and viscosity. These studies provide insights into the photophysical behavior of the molecule and its potential use as a fluorescent probe or sensor. Studies on similar 7-hydroxycoumarin derivatives have shown fluorescence lifetimes typically in the range of a few nanoseconds.

Computational Chemistry and Molecular Modeling of Ethyl 7 Hydroxycoumarin 4 Carboxylate

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Photophysical Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of ethyl 7-hydroxycoumarin-4-carboxylate. nih.gov These calculations help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. For coumarin (B35378) derivatives, these calculations have shown that the energies of the HOMO and LUMO are typically negative, indicating stable compounds. nih.gov

The photophysical properties of 7-hydroxycoumarin derivatives are of significant interest due to their fluorescent nature. nih.gov Time-dependent DFT (TD-DFT) is employed to study the electronic transitions and predict the absorption and emission spectra of these molecules. nih.gov The intramolecular charge transfer (ICT) from the electron-donating hydroxyl group at the C7 position to the electron-withdrawing carboxylate group at the C4 position plays a crucial role in their photophysical behavior. nih.gov Theoretical calculations have been used to understand the influence of different substituents on the coumarin ring on the absorption and fluorescence characteristics, which is vital for the development of fluorescent probes and dyes. mdpi.com

Table 1: Calculated Electronic Properties of a Representative 7-Hydroxycoumarin Derivative

Property Value Reference
HOMO Energy -0.218 to -0.244 eV nih.gov
LUMO Energy -0.011 to -0.134 eV nih.gov

Molecular Docking Studies of this compound Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method has been extensively applied to derivatives of this compound to explore their potential as inhibitors of various biological targets implicated in a range of diseases.

The binding affinity of a ligand to its target protein is determined by a combination of non-covalent interactions. For 7-hydroxycoumarin derivatives, molecular docking studies have revealed the importance of several key interactions:

Hydrogen Bonding: The hydroxyl group at the C7 position and the carbonyl group of the lactone ring are common sites for hydrogen bond formation with amino acid residues in the active site of target proteins.

Pi-Stacking: The aromatic benzopyran core of the coumarin scaffold frequently engages in pi-pi stacking interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine.

Hydrophobic Interactions: The ethyl group of the carboxylate and other nonpolar substituents can form hydrophobic interactions with corresponding pockets in the protein's binding site.

These interactions collectively contribute to the stability of the ligand-protein complex and are crucial for the inhibitory activity of the compound.

Molecular docking studies have identified several potential enzyme and receptor targets for derivatives of this compound, suggesting their therapeutic potential in various diseases.

Acetylcholinesterase (AChE): Coumarin derivatives have been docked into the active site of AChE, a key enzyme in the progression of Alzheimer's disease. jocpr.com The coumarin ring often interacts with key residues like Trp84 and Phe330. mdpi.com

Monoamine Oxidase (MAO): As inhibitors of MAO-A and MAO-B, coumarin derivatives show promise in the treatment of depression and neurodegenerative disorders. biointerfaceresearch.comresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): Docking simulations have shown that coumarin derivatives can interact with the ATP-binding site of GSK-3β, an enzyme implicated in Alzheimer's disease and other conditions. researchgate.netdergipark.org.tr Key interactions often involve residues such as Lys85 and Val135.

Carbonic Anhydrases (CAs): 7-Hydroxycoumarin derivatives have been identified as selective inhibitors of tumor-associated CA isoforms IX and XII. The hydrolyzed form of the coumarin, a 2-hydroxy-cinnamic acid derivative, is believed to be the active inhibitor.

Estrogen Receptor (ER): The potential interaction with estrogen receptors suggests applications in hormone-dependent cancers.

Other Targets: Docking studies have also explored interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Dipeptidyl Peptidase IV (DPPIV), Cyclooxygenase-2 (COX-2), and Beta-secretase 1 (BACE), indicating a broad range of potential therapeutic applications for this class of compounds.

Table 2: Predicted Binding Affinities of Coumarin Derivatives with Various Targets

Target Enzyme Compound Type Predicted Binding Affinity (kcal/mol) Reference
Acetylcholinesterase (AChE) Coumarin-thiazole hybrid -7.15 dergipark.org.tr
Monoamine Oxidase B (MAO-B) 6-substituted-3-arylcoumarin (IC50 in nM to pM range) biointerfaceresearch.com
Glycogen Synthase Kinase-3β (GSK-3β) C-Glycosylflavone derivative -9.84

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-receptor complexes over time. These simulations provide insights into the stability of the binding pose predicted by molecular docking and can reveal important conformational changes in both the ligand and the protein upon binding. For coumarin derivatives, MD simulations have been used to confirm the stability of their interactions with targets like carbonic anhydrase and to analyze the flexibility of the protein's active site. These studies are crucial for understanding the atomistic details of the binding mechanism and for validating the results of molecular docking.

In Silico Prediction of Pharmacokinetic Profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Characteristics

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. In silico models are used to evaluate the drug-likeness of compounds and to predict their pharmacokinetic profiles. For coumarin derivatives, these predictions are often based on Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Studies on 7-hydroxycoumarin derivatives have shown that they generally comply with Lipinski's rule, suggesting good potential for oral bioavailability. nih.gov In silico tools can also predict parameters such as human intestinal absorption (HIA), blood-brain barrier penetration, and potential for hepatotoxicity or cardiotoxicity. nih.gov For instance, some 7-O-alkylaminocoumarins have been predicted to have low hepatotoxicity. nih.gov These computational predictions help in identifying potential liabilities of drug candidates early in the development process, allowing for modifications to improve their pharmacokinetic profiles.

Table 3: Predicted ADMET Properties for a Series of Coumarin Derivatives

ADMET Parameter Predicted Outcome Reference
Lipinski's Rule of Five No violations nih.gov
Human Intestinal Absorption (HIA) Well absorbed (>70%)
Blood-Brain Barrier Penetration Likely to cross nih.gov
Hepatotoxicity Low for certain derivatives nih.gov

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design utilizes the three-dimensional structural information of the target protein to design more potent and selective inhibitors. This approach has been applied to the development of analogues of this compound. By understanding the key binding interactions from molecular docking and MD simulations, medicinal chemists can rationally modify the coumarin scaffold.

For example, if a hydrophobic pocket is identified in the active site, the ethyl group at the C4 position could be extended or replaced with other lipophilic groups to enhance binding affinity. Similarly, if a specific hydrogen bond is found to be crucial for activity, functional groups can be introduced or modified on the coumarin ring to strengthen this interaction. This iterative process of computational analysis, chemical synthesis, and biological evaluation is a powerful strategy for optimizing the therapeutic potential of this compound analogues.

Biological Activities and Mechanistic Insights of Ethyl 7 Hydroxycoumarin 4 Carboxylate Derivatives

Enzyme Inhibition Potentials

The core structure of ethyl 7-hydroxycoumarin-4-carboxylate serves as a versatile template for the development of potent and selective enzyme inhibitors. By modifying this scaffold, researchers have successfully created derivatives that target a variety of enzymes with high affinity.

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for managing neurodegenerative conditions like Alzheimer's disease, which are characterized by diminished levels of the neurotransmitter acetylcholine. unifi.it A variety of 7-hydroxycoumarin derivatives have shown significant inhibitory activity against both of these enzymes.

A series of 7-hydroxycoumarin derivatives featuring an amidic linker connected to various amines were synthesized and evaluated as cholinesterase inhibitors. scienceopen.com Many of these compounds displayed noteworthy inhibitory action against both AChE and BChE. scienceopen.com One of the most potent compounds identified was a N-(1-benzylpiperidin-4-yl)acetamide derivative (referred to as 4r), which exhibited an IC50 value of 1.6 μM against AChE. unifi.itscienceopen.com This particular derivative also showed a selectivity index of approximately 26 for AChE over BChE. unifi.itscienceopen.com Kinetic analysis of this compound revealed a mixed-type inhibition of AChE, and molecular docking studies suggested that it binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. unifi.itscienceopen.com

Another study screened a series of N1-(coumarin-7-yl) derivatives and found moderate inhibitory activity against AChE, with IC50 values ranging from 42.5 to 442 μM. nih.gov However, these same compounds demonstrated remarkable activity against BChE, with IC50 values spanning from as low as 2.0 nM up to 442 μM, indicating a high degree of selectivity for BChE in some cases. nih.gov

Table 1: AChE and BChE Inhibitory Activities of Selected 7-Hydroxycoumarin Derivatives
Derivative TypeTarget EnzymeIC50 ValueReference
N-(1-benzylpiperidin-4-yl)acetamide derivative (4r)AChE1.6 μM unifi.itscienceopen.com
N1-(coumarin-7-yl) derivatives (Range)AChE42.5 - 442 μM nih.gov
N1-(coumarin-7-yl) derivatives (Range)BChE2.0 nM - 442 μM nih.gov

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease. scienceopen.com Coumarin (B35378) derivatives have been extensively investigated as MAO inhibitors, with specific substitutions on the coumarin ring influencing both potency and selectivity for the two isoforms. nih.gov

Structure-activity relationship studies have revealed that the position of substituents on the coumarin scaffold plays a critical role in determining selectivity. scienceopen.com For instance, the presence of a benzyloxy group at the C-7 position has been shown to enhance inhibition of MAO-B. scienceopen.comscienceopen.com One study on 3-carboxamido-7-substituted coumarins identified a derivative as a highly potent inhibitor with an IC50 value of 0.0014 μM. scienceopen.com Another derivative, with a hydrazinyl group at the C-3 position and a benzyloxy group at C-7, was found to be a potent and selective hMAO-B inhibitor with an IC50 value of 3.22 nM. scienceopen.comscienceopen.com

In a study of coumarin-chalcone hybrids, derivatives were screened against both rat MAO-A (rMAO-A) and MAO-B (rMAO-B). While no activity was observed against rMAO-A, five of the compounds were identified as selective rMAO-B inhibitors. nih.gov The most potent of these, a chalcocoumarin designated ChC4, exhibited an IC50 value of 0.76 μM for rMAO-B. nih.gov

Table 2: MAO-A and MAO-B Inhibitory Activities of Selected Coumarin Derivatives
Derivative TypeTarget EnzymeIC50 ValueReference
3-Carboxamido-7-substituted coumarinMAO-B0.0014 μM scienceopen.com
7-Benzyloxy-3-hydrazinyl coumarinhMAO-B3.22 nM scienceopen.comscienceopen.com
Chalcocoumarin (ChC4)rMAO-B0.76 μM nih.gov
5-demethoxy-10′-ethoxyexotimarin FMAO-B153.25 nM mdpi.com
5-demethoxy-10′-ethoxyexotimarin FMAO-A26.3 μM mdpi.com

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to diseases including Alzheimer's disease, type II diabetes, and cancer. mdpi.comnih.gov Consequently, inhibitors of GSK-3β are considered promising therapeutic agents. mdpi.com

Several coumarin derivatives have been synthesized and evaluated for their potential as GSK-3β inhibitors. In one study, a series of eleven coumarin derivatives were tested, with some compounds showing significant inhibitory activity. nih.gov Derivatives designated as 3a and 5b were identified as having remarkable activity as GSK-3β inhibitors, with IC50 values ranging from 1.224 to 6.875 μM. nih.govnih.gov Docking simulations for one of the potent compounds (5b) suggested that its inhibitory mechanism involves polar interactions with key amino acid residues, Lys85 and Ser203, in the enzyme's active site. nih.gov

Table 3: GSK-3β Inhibitory Activities of Selected Coumarin Derivatives
DerivativeTarget EnzymeIC50 Value (μM)Reference
Coumarin Derivatives (Range)GSK-3β1.224 - 6.875 nih.govnih.gov
Compound 7cGSK-3β10.809 nih.govnih.gov

Carbonic anhydrases (CAs) are a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. unifi.it They are involved in numerous physiological and pathological processes, and specific isoforms are validated targets for various therapies, including anticancer treatments. unifi.itnih.gov Coumarins represent a distinct class of CA inhibitors that act as prodrugs; they are hydrolyzed within the CA active site to form 2-hydroxycinnamic acids, which then bind to the enzyme. unifi.itsci-hub.se This mechanism contributes to their high isoform selectivity. sci-hub.se

Studies on 7-monosubstituted coumarins have demonstrated their potential as selective CA inhibitors. unifi.it A series of coumarin derivatives were evaluated against four human CA (hCA) isoforms: the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. nih.gov While none of the tested compounds significantly inhibited the cytosolic isoforms hCA I and II, they showed potent inhibition against the tumor-associated hCA IX, with inhibition constants (Ki) in the low to medium nanomolar range (9.4 to 243.1 nM). nih.govresearchgate.net This highlights the high selectivity of these derivatives for the cancer-related isoforms. nih.gov For instance, one derivative (compound 11) was the most potent inhibitor of hCA IX with a Ki of 9.4 nM. nih.gov Another compound (10) was equipotent to the standard drug acetazolamide, with a Ki of 25.7 nM against hCA IX. nih.gov

Table 4: Carbonic Anhydrase Inhibitory Activities of Selected Coumarin Derivatives
Derivative TypeTarget IsoformInhibition Constant (Ki)Reference
Coumarin Derivatives (Range)hCA IX9.4 - 243.1 nM nih.gov
Compound 11hCA IX9.4 nM nih.gov
Compound 10hCA IX25.7 nM nih.gov
Coumarin DerivativeshCA I & hCA II> 10,000 nM nih.govnih.gov

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. Inhibition of DPP-IV is an established therapeutic approach for type 2 diabetes. scienceopen.com Several coumarin-based compounds have been explored as potential DPP-IV inhibitors.

Research has shown that the basic coumarin structure itself can inhibit DPP-IV, with one study reporting an IC50 value of 54.83 nmol/mL for coumarin. nih.govnih.gov Further investigations into derivatives have identified more potent inhibitors. A study on 3-aminocoumarin (B156225) derivatives reported a potent compound with an IC50 value of 3.16 μM. nih.gov In another series of coumarin-based sulphonamides, two compounds (6i and 6j) demonstrated significant DPP-IV inhibition with IC50 values of 10.98 μM and 10.14 μM, respectively. nih.gov These findings underscore the potential of the coumarin scaffold for developing new agents for metabolic regulation. nih.gov

Table 5: DPPIV Inhibitory Activities of Selected Coumarin Derivatives
CompoundTarget EnzymeIC50 ValueReference
CoumarinDPP-IV54.83 nmol/mL nih.govnih.gov
3-Aminocoumarin derivativeDPP-IV3.16 μM nih.gov
Coumarin-sulphonamide (6j)DPP-IV10.14 μM nih.gov
Coumarin-sulphonamide (6i)DPP-IV10.98 μM nih.gov

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent mediators of inflammation. researchgate.net Dual inhibition of COX and LOX is considered an effective strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs.

Several 7-substituted coumarin derivatives have been identified as potent LOX inhibitors. researchgate.net A study identified two 7-substituted coumarin derivatives (12a and 12b) with IC50 values against LOX of 2.8 μM and 2.1 μM, respectively. researchgate.net Kinetic studies of derivative 12b suggested a non-competitive or mixed non-competitive and competitive inhibition mechanism. researchgate.net Another investigation into various coumarin derivatives found that ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate achieved a 91.0% inhibition of lipid peroxidation, a process closely related to LOX activity. The inhibitory activity of coumarins against LOX is often linked to their antioxidant and free radical scavenging properties, as the lipoxygenation process involves carbon-centered radicals. sci-hub.se

Table 6: LOX Inhibitory Activities of Selected 7-Substituted Coumarin Derivatives
DerivativeTarget EnzymeIC50 Value (μM)% InhibitionReference
Compound 12aLOX2.8- researchgate.net
Compound 12bLOX2.1- researchgate.net
Ethyl 7-methoxy-2-oxo-2H-chromene-3-carboxylateLipid Peroxidation-91.0%

DNA Gyrase Inhibition in Antimicrobial Applications

Coumarin-based compounds have historically been recognized for their antimicrobial properties, with some exerting their effects through the inhibition of DNA gyrase. This essential bacterial enzyme controls the topological state of DNA and is a critical target for antibiotics. The natural antibiotics novobiocin (B609625) and coumermycin A1, which contain a 4-hydroxycoumarin (B602359) moiety, function by competitively inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. nih.govnih.gov This inhibition prevents the enzyme from introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription, ultimately leading to bacterial cell death. researchgate.net

While direct studies on this compound derivatives as DNA gyrase inhibitors are not extensively detailed in the available literature, the established activity of the broader coumarin class suggests a potential avenue for investigation. nih.govresearchgate.net The structural similarities of these derivatives to known coumarin inhibitors of DNA gyrase warrant further exploration to determine if they can effectively bind to the ATP-binding site on the GyrB subunit and disrupt bacterial replication. researchgate.net Modifications to the 7-hydroxycoumarin-4-carboxylate scaffold could lead to the development of novel antibacterial agents targeting this validated enzymatic pathway.

Urease and Paraoxonase 1 (PON1) Inhibition

Derivatives of 7-hydroxycoumarin have demonstrated notable inhibitory effects against various enzymes, including urease and paraoxonase 1 (PON1).

Urease Inhibition: Urease, a nickel-dependent metalloenzyme, catalyzes the hydrolysis of urea. Its activity is linked to several pathological conditions, including the formation of infection-induced kidney stones and peptic ulcers caused by Helicobacter pylori. Consequently, the inhibition of urease is a key strategy for treating these conditions. Various coumarin derivatives have been investigated for their urease inhibitory potential. For instance, a series of N-(R-phenyl)-3-carboxamide-coumarin derivatives showed in vitro inhibitory activity against Canavalia ensiformis urease, with inhibition percentages ranging from 42% to 65%. researchgate.netscielo.br Molecular docking studies suggest that these compounds may interact with crucial residues in the enzyme's active site, thereby blocking substrate access. researchgate.net While some studies on 4-hydroxycoumarin derivatives reported no significant anti-urease activity, the broad investigation into the coumarin scaffold continues to yield promising candidates. scielo.brresearchgate.net

Paraoxonase 1 (PON1) Inhibition: PON1 is a high-density lipoprotein (HDL)-associated enzyme that plays a crucial role in protecting against oxidative stress by hydrolyzing lipid peroxides. nih.gov Its inhibition can have significant physiological consequences. Studies have shown that human serum PON1 activity is highly sensitive to various coumarin derivatives. nih.gov In a study investigating a range of hydroxy and dihydroxy ionic coumarin derivatives, several compounds were identified as potent inhibitors of purified PON1, with some exhibiting IC50 values as low as 34 µM. nih.gov Further research on other coumarin derivatives has identified even stronger inhibitors, with IC50 values reaching 7.84 μM. nih.gov These findings indicate that the coumarin scaffold is a promising template for designing potent PON1 inhibitors. nih.govnih.gov

Anticancer and Antitumor Efficacy

The anticancer properties of 7-hydroxycoumarin and its derivatives are a significant area of research, with studies demonstrating their ability to impede cancer progression through multiple mechanisms.

Mechanisms of Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which 7-hydroxycoumarin derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.

Apoptosis Induction: 7-Hydroxycoumarin has been shown to induce apoptosis in various cancer cell lines. In cisplatin-resistant ovarian cancer cells, it triggers a caspase-linked apoptotic pathway. ajol.info Similarly, in human cervical cancer HeLa cells, coumarin induces apoptosis through a mitochondria- and caspase-3-dependent mechanism, which involves the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of caspase-3. nih.gov This process is often accompanied by a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins such as Bax. nih.gov

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Both coumarin and 7-hydroxycoumarin have been observed to induce G1 phase cell cycle arrest in human lung carcinoma cell lines. nih.govresearchgate.net In other cancer types, such as cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin can cause arrest at the G2/M stage. ajol.info This is achieved by down-regulating the expression of regulatory proteins that are essential for the cells to enter the mitotic phase. ajol.info For example, in HeLa cells, coumarin treatment leads to a decrease in the expression of proteins associated with the G0/G1 phase. nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR)

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and angiogenesis. Its dysregulation is a common feature in many cancers, making it a prime target for anticancer therapies. mdpi.comnih.gov

Coumarin derivatives have been identified as potent modulators of this pathway. nih.govresearchgate.net Studies have shown that certain 7-hydroxycoumarin derivatives can exert their cytotoxic effects by inhibiting the PI3K/Akt pathway. mdpi.com For instance, a promising hybrid compound containing a 7-hydroxyl-4-methylcoumarin moiety demonstrated the ability to repress the levels of phosphorylated PI3K (p-PI3K) and phosphorylated Akt (p-Akt) in MCF-7 breast cancer cells. nih.gov This inhibition of the PI3K/Akt axis can lead to the induction of apoptosis and cell cycle arrest, highlighting a key mechanism of the anticancer activity of these compounds. mdpi.comnih.gov The ability of these derivatives to target crucial regulators within this pathway underscores their potential as effective anticancer agents. nih.gov

Inhibition of Tumor Migration, Invasion, and Metastasis via Metalloproteinase (MMP-2, MMP-9) Inhibition

The spread of cancer cells from the primary tumor to distant organs, known as metastasis, is a major cause of cancer-related mortality. This process involves the degradation of the extracellular matrix (ECM), which is facilitated by enzymes called matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9 (gelatinases). nih.govmdpi.com The inhibition of these enzymes is a key therapeutic strategy to prevent tumor invasion and metastasis. nih.gov

Coumarin derivatives have shown potential as inhibitors of MMP-2 and MMP-9. researcher.life For example, the natural coumarin auraptene (B1665324) has been found to suppress the activity of both MMP-2 and MMP-9 in melanoma cells. mdpi.com This inhibition of MMP activity contributes to a reduction in the migration and invasion of cancer cells. mdpi.com The mechanism of inhibition can be linked to the downregulation of gene expression of these MMPs. Polyphenolic compounds, a class that includes coumarin derivatives, are known to exert anti-MMP activities, partly through the downregulation of reactive oxygen species (ROS), which are involved in the transcriptional activation of MMP genes. nih.gov

Anti-angiogenic Effects and Regulation of Reactive Oxygen Species (ROS)

Anti-angiogenic Effects: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. eujournal.org Inhibiting angiogenesis is therefore a vital strategy in cancer therapy. 7-Hydroxycoumarin (7HC) has been shown to possess anti-angiogenic properties. eujournal.orgeujournal.org In a study using zebrafish embryos, 7HC exposure resulted in impaired patterning of major blood vessels, an effect mediated through the induction of cellular apoptosis. eujournal.orgeujournal.org This suggests that 7-hydroxycoumarin derivatives could act as tumor angiogenesis suppressors. eujournal.org Other synthesized coumarin derivatives have also been found to strongly inhibit the proliferation of various cancer cell lines and show selectivity for human umbilical vein endothelial cells (HUVEC), indicating their potential as angiogenesis inhibitors. nih.gov

Regulation of Reactive Oxygen Species (ROS): Reactive oxygen species are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling. However, an imbalance in ROS levels can lead to oxidative stress, which is implicated in cancer development. Coumarin derivatives have demonstrated the ability to modulate ROS levels. A study on 4,7-dihydroxycoumarin (B595064) derivatives showed their capacity for direct scavenging of HOO•/O2•- radical species. nih.gov The antioxidant properties of coumarins can contribute to their anticancer effects by mitigating oxidative stress. nih.gov Conversely, some hydroxycoumarins can also exert pro-apoptotic effects in cancer cells by generating free radical species that induce oxidative stress. mdpi.com This dual role in ROS regulation highlights the complex and context-dependent mechanisms through which these compounds can influence cancer cell fate.

Data Tables

Table 1: Urease and Paraoxonase 1 (PON1) Inhibition by Coumarin Derivatives This table is interactive. Click on headers to sort.

Compound Class Enzyme Specific Derivative (if mentioned) Inhibition / IC50 Value Source
N-(R-phenyl)-3-carboxamide-coumarins Urease (Canavalia ensiformis) Not specified 42% - 65% inhibition researchgate.net, scielo.br
4-Hydroxycoumarin derivatives Urease Not specified Not significant scielo.br, researchgate.net
Hydroxy/Dihydroxy ionic coumarins Paraoxonase 1 (Human Serum) Compound 13 IC50 = 34 µM nih.gov
Hydroxy/Dihydroxy ionic coumarins Paraoxonase 1 (Human Serum) Compound 6 IC50 = 35 µM nih.gov

Table 2: Anticancer Activity of 7-Hydroxycoumarin Derivatives This table is interactive. Click on headers to sort.

Activity Cancer Cell Line Specific Derivative (if mentioned) Effect Source
Cell Cycle Arrest Human Lung Carcinoma 7-Hydroxycoumarin G1 phase arrest nih.gov, researchgate.net
Cell Cycle Arrest Cisplatin-resistant Ovarian Cancer 7-Hydroxycoumarin G2/M phase arrest ajol.info
Cell Cycle Arrest Human Cervical Cancer (HeLa) Coumarin G0/G1 phase arrest nih.gov
Apoptosis Cisplatin-resistant Ovarian Cancer 7-Hydroxycoumarin Induction via caspase-linked pathway ajol.info
Apoptosis Human Cervical Cancer (HeLa) Coumarin Induction via mitochondria/caspase-3 pathway nih.gov
PI3K/Akt Inhibition Breast Cancer (MCF-7) 7-hydroxyl-4-methylcoumarin hybrid Repression of p-PI3K and p-Akt levels nih.gov
MMP Inhibition Melanoma (B16F10) Auraptene Suppression of MMP-2 and MMP-9 activity mdpi.com

Chemo- and Radiosensitization in Cancer Therapy

While specific studies on the chemo- and radiosensitizing properties of this compound and its direct derivatives are not extensively documented, the broader class of coumarin compounds has shown potential in enhancing the efficacy of cancer therapies. The fundamental concept of radiosensitization involves the use of chemical agents to increase the susceptibility of tumor cells to radiation treatment. nih.gov Oxygen and its mimetics, such as nitro-containing compounds, are considered "true radiosensitizers" as they can lead to permanent cellular and DNA damage when interacting with hydroxyl radicals produced during radiotherapy. nih.gov

Research into structurally related compounds offers some insights. For instance, studies on 7-hydroxy-coumarin-3-carboxylic acid have investigated its radiation chemical yields in the context of FLASH radiotherapy, a technique that uses ultra-high dose rates. researchgate.netnih.govrsc.org These studies explore the generation of hydroxyl radicals and the role of oxygen, which are key factors in the biological effects of radiation. researchgate.netnih.govrsc.org The findings suggest that the concentration of oxygen can influence the chemical reactions induced by radiation, which is a critical aspect of radiosensitization. nih.govrsc.org While not a direct measure of radiosensitizing activity, this research highlights the interaction of a similar coumarin scaffold with radiation-induced species. Further investigation is necessary to establish a direct link between this compound derivatives and their potential to act as chemo- or radiosensitizers in cancer therapy.

Antimicrobial Activities: Broad Spectrum and Specificity

Derivatives of 7-hydroxycoumarin have demonstrated a wide range of antimicrobial activities, positioning them as a promising scaffold for the development of new therapeutic agents.

The antibacterial potential of 7-hydroxycoumarin derivatives has been explored against a variety of bacterial species. For instance, synthetic derivatives of 7-hydroxy-4-methyl coumarin have been tested for their antibacterial activity. One study demonstrated that a synthesized coumarin derivative was effective against the Gram-negative bacterium Bacillus Cereus. semanticscholar.org This suggests that modifications to the 7-hydroxycoumarin core can lead to compounds with notable antibacterial properties. Further research into a broader range of derivatives and their mechanisms of action is needed to fully elucidate their antibacterial spectrum and potential clinical applications.

The coumarin nucleus, and specifically 7-hydroxycoumarin derivatives, has been a focal point in the search for novel antifungal agents. A variety of synthetic modifications to the 7-hydroxycoumarin structure have yielded compounds with significant fungicidal activity.

In one study, novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety were synthesized and evaluated for their antifungal activity against a panel of plant pathogenic fungi. Several of these compounds exhibited potent activity, with some showing better efficacy than the commercial fungicide Osthole. The research identified promising candidates for the development of new agricultural fungicides.

Another approach involved the synthesis of 7-substituted coumarin derivatives. These compounds were screened for their ability to inhibit the release of pro-inflammatory cytokines, which can be a component of the host response to fungal infections. This highlights a dual potential for these derivatives to not only act directly against fungi but also to modulate the host's inflammatory response.

The following table summarizes the antifungal activity of selected 7-hydroxycoumarin derivatives from a study on fluorinated analogues:

Compound IDTarget FungiInhibition Rate (%) at 100 µg/mL
5f B. cinerea90.1
6h B. cinerea85.0
2a R. solani86.2
4f R. solani71.7
5a R. solani64.6
5f R. solani72.6
6f R. solani70.1
Osthole (Control) B. cinerea83.6
Osthole (Control) R. solani82.7

Data sourced from a study on fluorinated 7-hydroxycoumarin derivatives.

These findings underscore the potential of the 7-hydroxycoumarin scaffold in the development of new and effective antifungal agents.

The antiviral properties of coumarin derivatives have been investigated against a range of viruses. While specific data for this compound derivatives is limited, studies on related compounds provide valuable insights.

Anti-Influenza: 7-Hydroxycoumarin (also known as umbelliferone) has been shown to be effective against influenza virus infection in mice. nih.gov It was found to suppress the production of pro-inflammatory cytokines induced by the infection, leading to reduced lung consolidation and improved survival rates. nih.gov Notably, 7-hydroxycoumarin did not exhibit direct antiviral activity in vitro, suggesting its therapeutic effect is mediated through the modulation of the host immune response. nih.gov

Anti-Hepatitis: Coumarin derivatives have been explored as potential anti-hepatitis agents. For instance, a series of Mannich bases of 7-hydroxycoumarins were synthesized and evaluated for their activity against Flaviviridae viruses, including Hepatitis C virus (HCV). nih.gov Molecular docking studies suggested that DNA polymerase could be a potential target for the anti-HCV activity of these compounds. nih.gov Other studies have also highlighted the potential of coumarin derivatives to inhibit HCV replication by targeting the viral polymerase NS5B or by enhancing interferon-mediated antiviral responses. nih.gov

Anti-Dengue and Anti-Chikungunya: The antiviral activity of coumarins has been extended to other mosquito-borne viruses. Biscoumarin derivatives, a subclass of coumarins, have demonstrated potent in vitro efficacy against Chikungunya virus (CHIKV) by likely inhibiting viral RNA replication at a post-entry step. nih.gov Some biscoumarins have also shown broad-spectrum activity against Dengue virus (DENV). nih.gov Furthermore, some flavonoids have demonstrated anti-DENV activity by targeting various stages of the viral life cycle. researchgate.netresearchgate.net Derivatives of 4-methyl-7-hydroxy coumarin have been investigated for their efficacy against the mosquito vectors Aedes aegypti (a primary vector for Dengue and Chikungunya) and Culex quinquefasciatus. nih.gov Certain brominated derivatives were found to be potent larvicides and also exhibited ovicidal activity, suggesting a role in vector control to prevent viral transmission. nih.gov

While these findings are promising, more research is needed to specifically evaluate the antiviral potential of this compound derivatives against a broad spectrum of viruses.

Antioxidant Mechanisms and Radical Scavenging Properties

The 7-hydroxycoumarin scaffold is a key feature that contributes to the antioxidant properties of this class of compounds. The phenolic hydroxyl group at the 7-position is crucial for their ability to scavenge free radicals.

Studies have shown that 7-hydroxycoumarin derivatives can act as potent antioxidants. nih.gov The mechanism of action is believed to involve the donation of a hydrogen atom from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The resulting coumarin radical is stabilized by resonance, making the parent molecule an effective radical scavenger. nih.gov

The antioxidant activity of coumarins can be influenced by the presence of other substituents on the coumarin ring. For example, the introduction of additional hydroxyl or other electron-donating groups can enhance the radical scavenging capacity. scholaris.ca Conversely, some studies have suggested that under certain conditions, such as in the presence of UV-Vis light, hydroxycoumarins could potentially act as pro-oxidants by generating singlet oxygen. researchgate.net

The antioxidant potential of these compounds has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. scholaris.ca Ester derivatives of hydroxycinnamic acids, which share some structural similarities with coumarins, have also been shown to possess significant antioxidant properties. nih.gov

Anti-inflammatory Pathways and Molecular Targets

Derivatives of 7-hydroxycoumarin have emerged as significant anti-inflammatory agents, with research elucidating their mechanisms of action through various cellular pathways. A key molecular target for the anti-inflammatory effects of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, novel 7-substituted coumarin derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov Further investigation revealed that some of these derivatives could directly bind to the NF-κB p65 subunit, thereby blocking its activity. nih.gov

The anti-inflammatory properties of 4-hydroxy-7-methoxycoumarin (B561722) have also been demonstrated in LPS-activated macrophages. This compound was found to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, it suppressed the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. mdpi.com The underlying mechanism involves the suppression of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com

The following table summarizes the inhibitory effects of a selected 7-substituted coumarin derivative on pro-inflammatory cytokine release:

CompoundTarget CytokineInhibition
2d IL-6Potent
2d TNF-αPotent

Data is based on a study of novel 7-substituted coumarin derivatives. nih.gov

These findings highlight the potential of 7-hydroxycoumarin derivatives as therapeutic agents for inflammatory diseases by targeting key signaling pathways involved in the inflammatory response. researchgate.netsigmaaldrich.comnih.gov

Neuroprotective Effects (e.g., against H2O2- and Amyloid-β-induced Cell Damage)

The neuroprotective potential of coumarin derivatives is an active area of research, particularly for neurodegenerative diseases like Alzheimer's, which are characterized by oxidative stress and protein aggregation. Although studies specifically investigating this compound are not prominent, research on related 7-hydroxycoumarin and 4-methylcoumarin (B1582148) derivatives has revealed significant protective actions against neuronal damage induced by agents like hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ).

Derivatives of 7-hydroxycoumarin have demonstrated neuroprotective effects through various mechanisms. One key mechanism is the potent antioxidant and radical scavenging activity. For instance, 7,8-dihydroxy-4-methylcoumarin (B1670369) has been shown to protect hippocampal HT-22 cells from glutamate-induced toxicity by inhibiting the depletion of glutathione (B108866) and reducing the generation of reactive oxygen species (ROS). nih.gov This antioxidant action is crucial in mitigating the oxidative stress that contributes to neuronal cell death in neurodegenerative conditions. nih.gov

Furthermore, certain coumarin derivatives have been found to interfere with the pathological processes of Alzheimer's disease. They can inhibit the self-induced aggregation of Aβ peptides, a hallmark of the disease. researchgate.net Some coumarin-based compounds also exhibit inhibitory activity against key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are important therapeutic targets in Alzheimer's disease. mdpi.comnih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine, while MAO-B inhibition can reduce the production of oxidative species in the brain. mdpi.com

Recent studies have also highlighted the role of coumarin derivatives in activating crucial neuroprotective signaling pathways. Analogues of a novel coumarin derivative were found to reduce tau protein aggregation, caspase activity, and ROS production in neuronal cells. nih.govmdpi.com Their mechanism involves the activation of the TRKB-CREB-BDNF pathway, which is vital for neuronal survival, growth, and synaptic plasticity. nih.govmdpi.com

Table 1: Neuroprotective Activities of Selected 7-Hydroxycoumarin Derivatives

Compound/Derivative ClassModel of DamageObserved EffectsPotential Mechanism of Action
7,8-Dihydroxy-4-methylcoumarinGlutamate-induced toxicity in HT-22 cellsProtected against cell death; reduced infarct volume in vivo.Antioxidant (inhibited ROS generation and glutathione depletion); regulated hippocalcin (B1178934) expression. nih.gov
Ortho-dihydroxy substituted 4-methylcoumarinsH₂O₂-induced damage in PC12 cellsInhibited cytotoxicity and intracellular ROS formation.Direct antioxidant and radical scavenging activity. uniroma1.it
Tacrine-coumarin hybridsIn vitro Alzheimer's modelsPotent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE); inhibited Aβ aggregation.Dual inhibition of cholinesterases and anti-aggregation properties. researchgate.net
Novel coumarin derivatives (LMDS-1, LMDS-2)Pro-aggregated Tau protein in SH-SY5Y cellsReduced tau aggregation, ROS, and caspase activity; promoted neurite outgrowth.Activation of the TRKB-CREB-BDNF signaling pathway. nih.govmdpi.com

Antidiabetic Activities and Glucose Regulation

Coumarins and their derivatives have emerged as promising scaffolds for the development of novel antidiabetic agents. nih.govresearchgate.net The parent compound, 7-hydroxycoumarin (Umbelliferone), has been investigated for its potential hypoglycemic effects. tandfonline.com Studies in diabetic rat models have shown that umbelliferone (B1683723) can significantly reduce elevated blood glucose and glycated hemoglobin (HbA1c) levels. pnrjournal.com

The mechanisms underlying the antidiabetic effects of 7-hydroxycoumarin and related structures are multifaceted. One of the primary actions is the inhibition of hepatic gluconeogenesis, the process of generating glucose in the liver. Umbelliferone has been shown to decrease the activity of key gluconeogenic enzymes, such as glucose-6-phosphatase and fructose-1,6-bisphosphatase. nih.gov At the same time, it can elevate the levels of plasma insulin (B600854) and liver glycogen, suggesting an improvement in glucose storage and utilization. nih.gov

In addition to modulating liver enzymes, coumarin derivatives can enhance insulin sensitivity and glucose uptake in peripheral tissues. tandfonline.comnih.gov This is a critical factor in managing type 2 diabetes, which is characterized by insulin resistance. Some coumarins have been found to increase the expression and translocation of glucose transporter 4 (GLUT4), a key protein responsible for transporting glucose into muscle and fat cells. pnrjournal.com Furthermore, coumarin-3-carboxylic acid derivatives, which are structurally related to the carboxylate moiety of the title compound, have been noted for their potential to inhibit gluconeogenesis. nih.gov

Table 2: Antidiabetic Mechanisms of 7-Hydroxycoumarin (Umbelliferone) and Related Derivatives

CompoundKey EffectMechanism of Action
7-Hydroxycoumarin (Umbelliferone)Lowered blood glucose and HbA1cDecreased activity of hepatic gluconeogenic enzymes (glucose-6-phosphatase, fructose-1,6-bisphosphatase). pnrjournal.comnih.gov
7-Hydroxycoumarin (Umbelliferone)Increased insulin and liver glycogenEnhanced activity of glycolytic enzymes (glucokinase, glucose-6-phosphate dehydrogenase). nih.gov
CoumarinImproved insulin sensitivityIncreased insulin levels and enhanced activity of glycolytic enzymes. nih.gov
Coumarin-3-carboxylic acid derivativesInhibition of gluconeogenesisPotential inhibition of lactate (B86563) uptake by hepatic cells. nih.gov

Other Pharmacological Potentials (e.g., Antimalarial, Antihypertensive)

Beyond neuroprotection and glucose regulation, the 7-hydroxycoumarin scaffold is associated with a broad range of other pharmacological activities.

Antihypertensive Effects

The cardiovascular effects of 7-hydroxycoumarin (Umbelliferone) have been demonstrated, particularly its potential as an antihypertensive agent. nih.govmdpi.commdpi.com Studies on superior mesenteric arteries isolated from hypertensive rats have shown that 7-hydroxycoumarin induces a significant vasorelaxant effect. nih.govmdpi.com This relaxation of blood vessels leads to a decrease in blood pressure.

The mechanism behind this vasorelaxant activity is believed to involve multiple pathways. nih.gov It includes the activation of various potassium (K+) channels (such as KATP, BKCa, and Kv) in the smooth muscle of blood vessel walls. nih.govmdpi.com Activation of these channels leads to hyperpolarization of the cell membrane and subsequent relaxation. Additionally, 7-hydroxycoumarin appears to modulate intracellular calcium (Ca2+) levels by affecting its influx and its release from internal stores like the sarcoplasmic reticulum. nih.govmdpi.com By reducing the amount of available intracellular calcium, it inhibits the contractile machinery of the vascular smooth muscle. Some coumarin glycosides have also been shown to exert their hypotensive effects through the blockade of calcium channels. researchgate.net

Table 3: Mechanisms of Antihypertensive Action of 7-Hydroxycoumarin

MechanismDescription
K+ Channel Activation Activates KATP, BKCa, and Kv channels in vascular smooth muscle, leading to hyperpolarization and relaxation. nih.govmdpi.com
Ca2+ Mobilization Reduces Ca2+ influx from the extracellular space and its mobilization from the sarcoplasmic reticulum. nih.govmdpi.com
Endothelial Function Improves the arterial sensitivity to vasorelaxant signaling pathways. mdpi.com

Antimalarial Potential

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. Coumarin derivatives have been identified as a promising class of compounds with potential antiplasmodial and antimalarial activities. nih.gov The coumarin nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological properties. While many synthetic coumarin derivatives have been evaluated, specific in-depth studies on the antimalarial activity of this compound are not widely reported. However, the general antiplasmodial activity demonstrated by the broader coumarin class suggests that derivatives of 7-hydroxycoumarin could be valuable candidates for further investigation and development in the search for new antimalarial drugs. nih.govresearchgate.net

Structure Activity Relationship Sar and Structural Optimization of Ethyl 7 Hydroxycoumarin 4 Carboxylate Derivatives

Influence of Substituents on the Coumarin (B35378) Core: Position and Nature

The biological and pathological processes regulated by coumarin derivatives are highly dependent on the position and nature of substituents on the coumarin ring. researchgate.net The coumarin scaffold, a bicyclic structure formed by the fusion of a benzene (B151609) and a pyrone ring, offers multiple positions for functionalization, with positions 3, 4, 7, and 8 being the most influential in modulating pharmacological effects. researchgate.netresearchgate.net The chemical flexibility of this scaffold allows for a wide range of modifications, leading to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net

The introduction of various substituents can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. mdpi.com For instance, functionalization at position 3 with groups such as hydroxyl (-OH), amino (-NH2), halogens, or various alkyl and heteroaryl moieties plays a critical role in enhancing neuroactivity and other pharmacological properties. researchgate.net Similarly, substitutions at the C6 position have been shown to yield the best anticancer activity in certain derivatives. nih.gov

Table 1: Effect of Substituent Position and Nature on Biological Activity of Coumarin Derivatives

Position on Coumarin CoreType of SubstituentObserved Effect on Biological ActivityReference
3-OH, -NH2, -SH, -COOR, -NO2, Halogens, Heteroaryl, AlkylCrucial for enhancing neuroactivity and other pharmacological properties. researchgate.net
4, 7, 8VariousFrequently described as influential for pathological processes. researchgate.netmdpi.com
6VariousSubstitution at C6 provided the best anticancer activity in some studies. nih.gov
Ortho to -OH groupElectron-donating groupsEnhances antiradical efficiency. areeo.ac.ir
GeneralElectron-withdrawing groups (e.g., NO2, acetate)Favors antifungal activity. mdpi.comresearchgate.net
GeneralLess hydrophilic moieties (replacing -OH)Increases lipophilicity, potentially enhancing antimicrobial activity. areeo.ac.ir

Specific Impact of the Ethyl Carboxylate Moiety at Position 4 on Biological Activity and Photophysical Properties

The substituent at position 4 of the coumarin ring significantly influences the molecule's properties. While much research focuses on the 4-methyl or 4-phenyl substitutions, the 4-ethyl carboxylate group imparts specific characteristics. The ethyl group at this position can improve the hydrolytic stability of the molecule, which is particularly beneficial in applications like solid-phase peptide synthesis where basic conditions are used. researchgate.net

From a photophysical perspective, the nature of the substituent at the 3- or 4-position is critical. While specific studies on the photophysics of ethyl 7-hydroxycoumarin-4-carboxylate are limited in the provided context, related research on ethyl coumarin-3-carboxylate derivatives shows their importance in the synthesis of fluorescent compounds. semanticscholar.orgacgpubs.org The electronic properties of the carboxylate group can influence the intramolecular charge transfer characteristics of the coumarin system, which is fundamental to its fluorescence. nih.gov For instance, the introduction of an ethyl substituent on a 7-(N,N-diethylamino-coumarin-4-yl) photoremovable protecting group retains good photochemical properties while enhancing chemical stability. researchgate.net

Significance of the Hydroxyl Group at Position 7 for Pharmacological Profiles

The hydroxyl group at position 7 is a key functional group that profoundly influences the pharmacological profile of coumarin derivatives. areeo.ac.ir Its presence is strongly correlated with several biological activities, including antioxidant, antiradical, and antitumor effects. areeo.ac.ir The phenolic nature of the 7-hydroxyl group allows it to act as a hydrogen-bond donor, which can be crucial for interaction with biological targets and can enhance solubility. areeo.ac.irontosight.ai

The antioxidant and antiradical capacity of 7-hydroxycoumarins is one of their most well-documented properties. areeo.ac.ir This activity is linked to the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals. areeo.ac.ir Studies have shown that the number and position of phenolic hydroxyl groups on the coumarin backbone are critical for this efficiency. areeo.ac.irresearchgate.net For example, the 7-hydroxy group is considered important for the inhibition of α-glucosidase. nih.gov

Table 2: Role of the 7-Hydroxyl Group in Coumarin Derivatives

Pharmacological ProfileRole of 7-OH GroupReference
Antioxidant/AntiradicalActs as a hydrogen donor to scavenge free radicals; crucial for activity. areeo.ac.ir
Antitumor/AnticancerImportant for activity; can be modified (e.g., to acetoxy) to enhance potency. areeo.ac.irmdpi.com
Enzyme InhibitionConsidered important for α-glucosidase inhibition. nih.gov
AntimicrobialIts presence can contribute to activity, but its replacement with less hydrophilic groups can sometimes enhance potency by increasing lipophilicity. areeo.ac.ir
Physicochemical PropertiesEnhances solubility and ability to interact with biological targets through hydrogen bonding. ontosight.ai

Stereochemical Considerations and Conformational Analysis in SAR Studies

Conformational analysis, often performed using computational methods like molecular docking and molecular dynamics simulations, is essential to understand how a coumarin derivative binds to its target. nih.govuniversiteitleiden.nl These studies can reveal the key physicochemical interactions responsible for biological activity and selectivity. researchgate.net For instance, docking studies on coumarin derivatives as monoamine oxidase (MAO) inhibitors helped to elucidate the interactions between the ligands and the enzyme, contributing to the understanding of their inhibitory mechanisms. researchgate.net The flexibility of substituents is crucial for high receptor binding, as an optimal conformation is needed to stabilize the active state of a receptor. universiteitleiden.nl Descriptors related to molecular shape have been shown to be important for predicting the antifungal activity of coumarin derivatives, confirming the significance of conformational properties. mdpi.comresearchgate.net

Rational Design Strategies for Enhanced Potency, Selectivity, and Reduced Off-Target Effects

Rational design strategies are increasingly employed to develop coumarin derivatives with improved therapeutic profiles. These approaches leverage computational tools and a deep understanding of SAR to create molecules with enhanced potency, better selectivity for their intended target, and fewer off-target effects. researchgate.netnih.gov

One powerful tool in rational drug design is the three-dimensional quantitative structure-activity relationship (3D-QSAR) method. researchgate.netnih.gov 3D-QSAR models can be developed from a series of compounds with known activities to predict the potency of new, rationally designed molecules. nih.govmdpi.com This approach has been successfully used to guide the design of potent and selective MAO-B inhibitors based on the coumarin scaffold. researchgate.netnih.gov

Molecular docking and molecular dynamics simulations are also central to rational design. nih.gov These techniques allow researchers to visualize and analyze the binding modes of coumarin derivatives within the active site of a target protein. nih.govrsc.org This insight into ligand-receptor interactions helps in designing new compounds with optimized binding affinities. For example, a combined approach of docking and molecular dynamics was used to clarify the activity of new coumarin derivatives as HIV-1 integrase allosteric inhibitors. nih.gov By replacing specific molecular fragments or cores with isosteres known to have favorable properties, such as replacing a quinoline (B57606) core with a coumarin isostere, researchers can rationally design hybrids with desired pharmacophoric features to target specific enzymes. rsc.org

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 7 Hydroxycoumarin 4 Carboxylate

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems (PDA, MS)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Ethyl 7-hydroxycoumarin-4-carboxylate and related coumarin (B35378) derivatives. Its versatility is enhanced by coupling with various detectors, most notably Photodiode Array (PDA) and Mass Spectrometry (MS).

Reversed-phase HPLC is the most common mode used for the separation of coumarins. nih.govnih.gov A C18 column is frequently the stationary phase of choice, providing excellent resolution for many coumarin compounds. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous component, often with an acid modifier like acetic acid to improve peak shape and resolution. researchgate.netresearchgate.netchromatographyonline.com

Detection Systems:

Photodiode Array (PDA) Detection: This detector provides spectral information across a range of wavelengths, which is invaluable for peak identification and purity assessment. For 7-hydroxycoumarin derivatives, detection is often set around 320 nm. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers high sensitivity and selectivity, allowing for definitive identification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. nih.gov Electrospray ionization (ESI) is a common ionization source used for coumarin analysis. nih.govsemanticscholar.org The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode further enhances selectivity and sensitivity, making it ideal for quantifying low levels of the compound in complex matrices. nih.govsemanticscholar.org

Table 1: Illustrative HPLC-PDA Conditions for Coumarin Analysis

Parameter Condition Reference
Column C18 (e.g., LiChroCART 250-4, RP-8e 5 µm or Shim-pack GIST-HP C18, 150 mm × 3.0 mm, 3 µm) researchgate.netchromatographyonline.com
Mobile Phase Gradient or isocratic elution with Methanol/Water/Acetic Acid mixtures researchgate.netresearchgate.netchromatographyonline.com
Flow Rate Typically 0.8 - 1.0 mL/min nih.govchromatographyonline.com

| Detection | PDA at ~320 nm | nih.gov |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While many coumarins, particularly those with polar functional groups like the hydroxyl group in this compound, may have limited volatility, GC analysis can be achieved through derivatization.

Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form. youtube.com Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms (e.g., in hydroxyl groups) with a trimethylsilyl (B98337) (TMS) group, significantly increasing volatility. youtube.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. nih.gov

Acylation: Introduces an acyl group to improve chromatographic properties. youtube.com

Alkylation: Adds an alkyl group to enhance volatility and stability. youtube.com

Once derivatized, the compound can be readily analyzed by GC, and coupling with a mass spectrometer (GC-MS) allows for highly sensitive and specific detection. researchgate.netresearchgate.net The mass spectra generated by electron ionization (EI) provide characteristic fragmentation patterns that serve as a fingerprint for compound identification. researchgate.net

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the mobile phase. mdpi.com SFC is considered a "green" alternative to normal-phase HPLC, as it significantly reduces the consumption of organic solvents. researchgate.net It offers advantages such as high efficiency and fast separation times due to the low viscosity and high diffusivity of the supercritical fluid mobile phase. ceon.rs

SFC is particularly well-suited for the separation of chiral compounds and can also be effective for the analysis of polar compounds when a polar co-solvent (modifier) like methanol is added to the CO2 mobile phase. mdpi.comchromatographytoday.comchromatographyonline.com This makes it a viable option for analyzing this compound and other polar coumarin derivatives, especially for challenging separations of isomers or closely related compounds. researchgate.netnih.gov The technique can be coupled with various detectors, including PDA and MS, for comprehensive analysis. researchgate.net

Thin-Layer Chromatography (TLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis, screening, and purification of compounds. fishersci.comresearchgate.net It is particularly useful for monitoring the progress of chemical reactions during the synthesis of this compound. scholaris.ca

In TLC, a stationary phase, typically silica (B1680970) gel coated on a plate, is used with a liquid mobile phase. bjbms.orginterchim.com The choice of the mobile phase is critical for achieving good separation and depends on the polarity of the analytes. For coumarins, mixtures of non-polar solvents like hexane (B92381) or toluene (B28343) with more polar solvents like ethyl acetate (B1210297) or ether are commonly employed. bjbms.orgresearchgate.net

Spots are visualized under UV light (typically at 254 nm or 366 nm) or by using staining reagents. scholaris.ca For purification purposes, the separated bands can be scraped from the plate and the compound of interest extracted with a suitable solvent. researchgate.netnih.gov High-Performance TLC (HPTLC) offers improved resolution and quantification capabilities compared to conventional TLC. nih.gov

Table 2: Example TLC Mobile Phase Systems for Coumarin Separation

Mobile Phase System Ratio (v/v) Application Context Reference
Cyclohexane-Ethylacetate 13:7 Analysis of coumarins in plant material bjbms.org
Toluene-Ether (saturated with 10% acetic acid) 1:1 Analysis of coumarins in plant material bjbms.org
Petroleum ether-Acetone 100:5 General coumarin separation researchgate.net

Modern Sample Preparation Techniques for Complex Biological and Environmental Matrices

The accurate quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples (water) requires efficient sample preparation to remove interferences and concentrate the analyte.

Liquid-Liquid Extraction (LLE): A conventional method where the analyte is partitioned between two immiscible liquid phases. nih.gov

Solid-Phase Extraction (SPE): This has become a preferred method for sample clean-up and pre-concentration. nih.govresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. youtube.com Interferences are washed away, and the analyte is then eluted with a small volume of a suitable solvent. youtube.com For coumarins, sorbents like C18 or polymeric phases (e.g., Oasis HLB) have been used effectively. researchgate.netresearchgate.netchrom-china.com

Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small amount of extraction solvent dispersed in the aqueous sample with the help of a disperser solvent. This technique is rapid, requires minimal solvent, and provides high enrichment factors.

These modern techniques are often coupled with sensitive analytical methods like HPLC-MS/MS to achieve low detection limits in complex samples. chrom-china.com

Development of Fluorescent Sensors and Probes based on this compound for Analytical Applications

The inherent fluorescence of the 7-hydroxycoumarin scaffold makes this compound and its derivatives excellent candidates for the development of fluorescent sensors and probes. nih.govrsc.orgnih.govacs.org These probes are designed to exhibit a change in their fluorescence properties (e.g., intensity or wavelength) upon binding to a specific target analyte, such as metal ions or biomolecules. rsc.orgscispace.comrsc.org

The synthesis of these sensors often involves modifying the coumarin core, for example, at the 3 or 4-positions, to introduce a specific recognition moiety for the target analyte. rsc.orgnih.govresearchgate.net The ester group at the 4-position of the title compound provides a handle for further chemical modification.

For instance, 7-hydroxycoumarin derivatives have been developed as fluorescent chemosensors for various metal ions, including Zn2+ and Cd2+, where binding to the ion results in a significant enhancement of fluorescence. scispace.com They have also been utilized as affinity-based fluorescent probes in competitive binding studies for biological targets like the macrophage migration inhibitory factor (MIF). nih.govacs.org The development of such probes represents a key application of this compound in the field of analytical chemistry. nih.gov

Photophysical Properties and Applications of Ethyl 7 Hydroxycoumarin 4 Carboxylate in Materials Science and Biosensing

Intrinsic Fluorescence Characteristics: Quantum Yields, Stokes Shifts, and Emission Profiles

The fluorescence of Ethyl 7-hydroxycoumarin-4-carboxylate and its derivatives is characterized by high efficiency and a significant separation between absorption and emission maxima. The parent 7-hydroxycoumarin scaffold exhibits strong fluorescence, a property that is generally retained and often enhanced in its derivatives. sapub.orgnih.gov

Quantum Yield (Φ): The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is notably high for 7-hydroxycoumarin derivatives. While the quantum yield for the parent 7-hydroxycoumarin in methanol (B129727) is modest at 0.08, derivatives designed for specific applications show substantially higher values. photochemcad.com For instance, certain 7-hydroxycoumarin-based fluorescent probes have demonstrated quantum yields as high as 0.25 and 0.32. nih.govacs.org A 6-fluoro-7-hydroxycoumarin-3-carboxylic acid derivative exhibited a remarkably high quantum yield of 0.84, underscoring the potential for structural modification to optimize fluorescence output. nih.gov

Stokes Shift: A large Stokes shift—the difference between the wavelength of maximum absorption and maximum emission—is a desirable characteristic for fluorescent probes as it minimizes self-absorption and improves signal-to-noise ratio. 7-hydroxycoumarin derivatives are known for their substantial Stokes shifts. Probes based on this scaffold have reported Stokes shifts exceeding 100 nm, with specific examples showing values of 120 nm (absorbing at 340 nm and emitting at 460 nm) and 100 nm. nih.govacs.org This large separation is crucial for applications in complex biological media and materials science.

Emission Profiles: The emission profile of this compound is typically in the blue-green region of the visible spectrum, with emission maxima often falling between 420 and 460 nm in solvents like ethanol (B145695). sapub.org The precise emission wavelength is highly sensitive to the molecular environment, a property known as solvatochromism.

PropertyTypical ValueSource
Fluorescence Quantum Yield (Φ) 0.25 - 0.84 (for derivatives) nih.govacs.orgnih.gov
Stokes Shift >100 nm nih.govacs.org
Emission Range 420 - 460 nm (Blue-Green) sapub.org

Solvatochromic and Acidochromic Properties and Environmental Sensitivity

A key feature of 7-hydroxycoumarins is their environmental sensitivity, manifesting as solvatochromism (color change with solvent polarity) and acidochromism (color change with pH).

Solvatochromism: The fluorescence emission of these compounds is highly dependent on the polarity of the surrounding solvent. nih.gov Increasing solvent polarity typically leads to a red shift (a shift to longer wavelengths) in the emission spectrum. researchgate.net This phenomenon is attributed to the stabilization of the more polar excited state by polar solvent molecules. This sensitivity allows the compound to be used as a probe to characterize the polarity of microenvironments, such as the active sites of enzymes or the interior of polymer matrices.

Acidochromism: The 7-hydroxyl group is phenolic and can be deprotonated in basic conditions. The resulting phenolate anion has a different electronic distribution and is a much stronger electron-donating group. This leads to a significant red shift in both the absorption and emission spectra and often an increase in fluorescence intensity. researchgate.net This pH-dependent fluorescence makes this compound and its derivatives useful as pH indicators in biological and chemical systems.

Internal Charge Transfer (ICT) and Twisted ICT Mechanisms

The photophysical properties of this compound are governed by an intramolecular charge transfer (ICT) mechanism. Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

In this molecule, the electron-donating 7-hydroxyl group and the coumarin (B35378) ring system act as the electron donor, while the electron-withdrawing 4-carboxylate group functions as the electron acceptor. This "push-pull" electronic structure facilitates a significant redistribution of electron density upon photoexcitation, creating a highly polar excited state where charge is transferred from the hydroxyl-substituted end to the carboxylate-substituted end. sciepub.com

In some cases, particularly in polar solvents, the excited molecule can undergo conformational relaxation to form a "twisted" intramolecular charge transfer (TICT) state. This process can influence the fluorescence quantum yield and lifetime. The stabilization of these charge-transfer states by the local environment is the underlying cause of the compound's solvatochromic behavior.

Applications as Fluorescent Probes and Biomarkers in Cellular Imaging and Biolabeling

The intense and environmentally sensitive fluorescence of 7-hydroxycoumarins makes them excellent fluorophores for creating fluorescent probes and biomarkers. nih.gov They are widely used in biological applications for their cell permeability and compatibility with common excitation sources like the 405 nm violet laser. nih.govnih.gov

Derivatives of 7-hydroxycoumarin have been developed as high-affinity probes for the Macrophage Migration Inhibitory Factor (MIF) protein, a key factor in inflammation and cancer. nih.gov In this application, the fluorescence of the coumarin probe is quenched upon binding to the MIF active site, allowing for the quantification of binding and the screening of potential inhibitors. nih.govacs.org Another significant application is in designing probes for human sulfotransferase (SULT) enzymes, where the enzymatic sulfonation of the 7-hydroxyl group leads to a decrease in fluorescence, providing a direct measure of enzyme activity. bioscience.fi These probes are valuable tools in drug discovery for evaluating the inhibition of metabolic enzymes by new chemical entities. bioscience.fi

Utilization in Laser Dyes and Organic Light-Emitting Diodes (OLEDs)

Coumarin derivatives are among the most important classes of laser dyes, known for their ability to produce tunable laser emission in the blue-green region of the spectrum. nih.govresearchgate.net Their high fluorescence quantum yields, photostability, and broad emission spectra make them ideal gain media for dye lasers. The pH-dependent fluorescence of 7-hydroxycoumarins has been suggested as a basis for creating acidity-tunable dye lasers. researchgate.net

The robust fluorescence and charge-transporting capabilities of the coumarin scaffold also make it a candidate for use in organic light-emitting diodes (OLEDs). sapub.orgnih.gov Coumarins can serve as the emissive layer or as a fluorescent dopant in a host material in OLED devices. Their rigid, planar structure and strong fluorescence contribute to the efficiency and color purity of the emitted light. nih.gov

Integration into Dye-Sensitized Solar Cells (DSSCs)

Organic dyes are crucial components of dye-sensitized solar cells (DSSCs), where they act as photosensitizers that absorb sunlight and inject electrons into a semiconductor material like titanium dioxide (TiO2). Coumarin derivatives have been extensively studied for this purpose due to their strong absorption in the visible spectrum and suitable electronic properties. nih.govtohoku.ac.jprsc.org

Development of Chemo/Biosensors for Specific Analyte Detection

The sensitivity of the coumarin fluorescence to its local environment is the basis for its use in chemo- and biosensors. These sensors are designed so that the target analyte interacts with the coumarin probe, causing a measurable change in its fluorescence properties (e.g., intensity, wavelength, or lifetime).

Examples of such sensors include:

Enzyme Activity Probes: As mentioned, 7-hydroxycoumarin derivatives are used to measure the activity of sulfotransferase enzymes, where the enzymatic reaction alters the fluorophore. bioscience.fi

Protein Binding Sensors: Probes that exhibit fluorescence quenching or enhancement upon binding to a specific protein, such as the MIF protein, allow for the detection and quantification of that protein. nih.gov

Ion Detectors: While not specific to the ethyl ester, the 7-hydroxycoumarin scaffold has been incorporated into chemosensors designed for the selective detection of metal ions. The interaction of the ion with a chelating group attached to the coumarin modifies the ICT process, resulting in a fluorescence response.

This ability to translate a molecular recognition event into a clear optical signal makes this compound a valuable building block for the development of highly sensitive and selective analytical tools.

Future Perspectives and Translational Research Opportunities for Ethyl 7 Hydroxycoumarin 4 Carboxylate

Design and Synthesis of Multi-Target Directed Ligands for Complex Diseases

The multifactorial nature of complex diseases such as Alzheimer's disease (AD) and cancer necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathological pathways. Ethyl 7-hydroxycoumarin-4-carboxylate serves as a valuable starting point for designing such MTDLs due to its privileged structure that can interact with various biological targets. nih.gov

In the context of Alzheimer's disease, coumarin (B35378) derivatives have been explored for their ability to inhibit key enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.gov For instance, novel coumarin-based hybrids have been identified as effective MTDLs against AD by synergistically inhibiting these enzymes. nih.gov The planar backbone of the coumarin ring can be efficiently accommodated in the catalytic site of MAO-B and can interact with the peripheral anionic site of AChE. nih.gov Researchers have designed and synthesized coumarin derivatives that exhibit potent and balanced activities against these targets. researchgate.net For example, a series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were synthesized, with some compounds showing promising AChE inhibitory and antioxidant activities. nih.gov

Similarly, in cancer therapy, the coumarin scaffold is being utilized to develop agents that can overcome chemoresistance and target multiple cancer-related pathways, including cell proliferation, angiogenesis, and apoptosis. nih.govrsc.org Hybrid molecules combining the 7-hydroxycoumarin moiety with other pharmacophores have shown enhanced cytotoxicity against various cancer cell lines. nih.govnih.gov For example, a platinum(IV) complex incorporating 7-hydroxycoumarin exhibited more potent in vitro antitumor activity against several cancer cell lines compared to cisplatin (B142131). nih.gov The hybridization of coumarin with other bioactive moieties like piperazine (B1678402) has led to compounds with significant anti-breast cancer activity. nih.gov

Table 1: Examples of Multi-Target Directed Ligands Based on Coumarin Derivatives
Compound/Derivative ClassTarget DiseaseBiological TargetsObserved Activity
Coumarin-based O-phenylpiperazine hybridsAlzheimer's DiseaseAChE, MAO-A, MAO-BPotent dual inhibition of AChE and MAO enzymes. nih.gov
2-oxo-chromene-7-oxymethylene acetohydrazidesAlzheimer's DiseaseAChE, DPPH radical scavengingPromising AChE inhibition and antioxidant effects. nih.gov
Coumarin-artemisinin hybridsCancerMultiple cancer cell lines (HepG2, A2780, etc.)Potent cytotoxic activity against various cancer cells. rsc.org
7-Hydroxycoumarin-platinum(IV) complexCancerMultiple cancer cell lines (HCT116, etc.)Enhanced cytotoxicity compared to cisplatin. nih.gov
4-Hydroxycoumarin-platinum(IV) complexesOvarian CancerSKOV-3 ovarian cancer cell lineSignificant activity, with potential to overcome cisplatin resistance. nih.gov

Exploration of Novel Therapeutic Avenues beyond Current Applications

The broad spectrum of biological activities associated with the 7-hydroxycoumarin scaffold suggests its potential in treating a wide range of diseases beyond its current applications. researchgate.net Research is ongoing to explore new therapeutic targets and indications for derivatives of this compound.

Emerging research areas include the development of novel antimicrobial, anti-inflammatory, and antidiabetic agents. nih.govresearchgate.net For instance, certain 7-hydroxycoumarin derivatives have demonstrated significant activity against multi-drug-resistant bacteria and fungal strains. nih.gov Fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have shown promising antifungal activity against various plant pathogenic fungi. nih.gov Furthermore, some derivatives have exhibited antidiabetic activity by inhibiting α-amylase. researchgate.net

The structural versatility of the coumarin nucleus allows for modifications that can lead to compounds with novel mechanisms of action. nih.gov For example, coumarin derivatives are being investigated as inhibitors of enzymes involved in inflammatory pathways and as agents that can modulate signaling pathways implicated in metabolic disorders. nih.gov The ability to functionalize the coumarin ring at various positions provides an opportunity to fine-tune the pharmacological properties and develop compounds with improved potency and selectivity for new therapeutic targets. nih.gov

Table 2: Emerging Therapeutic Applications of 7-Hydroxycoumarin Derivatives
Therapeutic AreaSpecific Application/TargetExample Derivative/Finding
AntimicrobialMulti-drug-resistant bacteria (e.g., E. coli, S. aureus)8-substituted 7-hydroxycoumarins showed potency greater than norfloxacin. nih.gov
AntifungalPlant pathogenic fungi (e.g., B. cinerea)Fluorinated 7-hydroxycoumarins with an oxime ether moiety exhibited outstanding inhibition rates. nih.gov
Antidiabeticα-amylase inhibitionCertain 7-hydroxycoumarin hybrids showed excellent antidiabetic activity with low IC50 values. researchgate.net
AnticancerBreast cancer (MCF-7 cell line)New azacoumarin-3-carboxylic acid derivatives showed potent cytotoxic activity. mdpi.com
Anti-inflammatoryModulation of inflammatory pathwaysThe umbelliferone (B1683723) framework is used for chemical modification to create effective anti-inflammatory agents. nih.gov

Advancements in Scalable and Sustainable Green Synthesis for Industrial Production

The increasing demand for coumarin derivatives in the pharmaceutical and other industries necessitates the development of scalable and environmentally friendly synthesis methods. acs.org Green chemistry principles are being applied to the synthesis of this compound and related compounds to minimize waste, reduce energy consumption, and use less hazardous reagents. tandfonline.comrsc.org

Traditional methods for coumarin synthesis, such as the Pechmann condensation, are being modified to improve their sustainability. researchgate.net Innovations include the use of reusable solid acid catalysts like Amberlyst-15, which can replace corrosive liquid acids, and conducting reactions under solvent-free conditions. researchgate.net Other green approaches involve the use of ionic liquids, ultrasound irradiation, and microwave-assisted synthesis to accelerate reaction rates and improve yields. rsc.orgnih.gov For example, a rapid and eco-friendly grinding method has been developed for the synthesis of novel coumarin derivatives. tandfonline.com One-pot synthesis procedures in water at room temperature are also being explored as a practical method for large-scale production. acs.org

These advancements not only make the production of this compound more economical but also align with the growing emphasis on sustainable practices in the chemical industry. The development of robust and efficient green synthesis routes is crucial for the translational potential of this compound, ensuring a reliable and environmentally responsible supply for future applications.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and activity prediction of new chemical entities. researchgate.net These computational tools are being increasingly applied to the rational design of this compound derivatives with optimized pharmacological profiles. researchgate.netmdpi.com

Furthermore, generative AI models can design novel coumarin scaffolds de novo that are predicted to have high affinity for a specific biological target. mdpi.comspringernature.com AI can also assist in predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize candidates with favorable drug-like characteristics for synthesis and experimental testing. researchgate.net The synergy between AI and medicinal chemistry holds immense promise for accelerating the discovery and development of new drugs based on the this compound scaffold. researchgate.net

Expanding Applications in Advanced Functional Materials and Nanotechnology

Beyond its therapeutic potential, the unique photophysical properties of the coumarin core make this compound an attractive building block for advanced functional materials and nanotechnology applications. sciepub.com Coumarin derivatives are well-known for their fluorescence, which can be tuned by modifying their chemical structure. sciepub.com

This has led to their use as fluorescent probes and sensors for detecting metal ions, amino acids, and reactive oxygen species. nih.gov For instance, a 7-hydroxycoumarin fluorophore with high affinity for the macrophage migration inhibitory factor (MIF) has been developed for use in competitive binding studies. acs.org Derivatives of this compound are also being investigated for their liquid crystalline properties, which could be exploited in the development of new display technologies and optical materials. researchgate.net

In nanotechnology, coumarin derivatives can be incorporated into nanoparticles or polymers to create functional nanomaterials for various applications, including bio-imaging, drug delivery, and diagnostics. researchgate.net The ability to functionalize the coumarin scaffold allows for its conjugation to other molecules or materials, opening up a wide range of possibilities for creating novel materials with tailored properties.

Q & A

Q. What are the standard synthetic routes for Ethyl 7-hydroxycoumarin-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via Pechmann condensation or esterification of 7-hydroxycoumarin-4-carboxylic acid. For example, one method involves refluxing 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in dry THF under an inert atmosphere (N₂) using anhydrous potassium carbonate as a base, achieving ~75% yield after recrystallization . Key variables include solvent choice (e.g., THF vs. DMF), reaction time (24–48 hours), and purification methods (e.g., recrystallization from ethanol). Incomplete esterification or side reactions (e.g., decarboxylation) may reduce yield, necessitating careful monitoring via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

  • UV-Vis Spectroscopy : Identifies absorbance maxima (~320–350 nm) attributed to the coumarin core and ester moiety .
  • Gas Chromatography (GC) : Used to confirm purity and quantify residual solvents (e.g., THF or ethyl acetate) with reference to NIST-standardized retention indices .
  • NMR Spectroscopy : ¹H NMR (CDCl₃) typically shows signals at δ 1.3–1.4 ppm (triplet, CH₂CH₃), δ 4.3–4.4 ppm (quartet, OCH₂), and δ 6.2–8.2 ppm (aromatic protons) .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or ethyl acetate. For biological assays, stock solutions in DMSO (10–50 mM) are common, but solvent effects on cell viability must be controlled (<0.1% v/v final concentration) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

Discrepancies in UV-Vis or NMR data often arise from solvent polarity, pH, or impurities. Cross-validate findings using:

  • Database Comparisons : NIST Chemistry WebBook for standardized GC-MS and UV-Vis spectra .
  • pH-Dependent Studies : The hydroxyl group’s ionization state (pKa ~9–10) alters fluorescence intensity and λmax; adjust buffer systems (e.g., phosphate vs. Tris) to replicate literature conditions .

Q. What strategies optimize the compound’s fluorescence properties for bioimaging applications?

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to redshift emission wavelengths .
  • Quenching Studies : Use 4-hydroxy-TEMPO to assess fluorescence quenching mechanisms (static vs. dynamic) via Stern-Volmer plots .
  • Solvent Screening : Polar solvents (e.g., methanol) enhance quantum yield compared to nonpolar alternatives .

Q. How do competing reaction pathways during synthesis affect byproduct formation?

Common byproducts include:

  • Decarboxylated derivatives : Caused by prolonged heating or acidic conditions. Mitigate by optimizing reaction time and using mild bases (e.g., K₂CO₃ vs. NaOH) .
  • Dimerization : Observed under high concentrations; reduce via dropwise addition of reagents or dilution .

Methodological Considerations

Q. What protocols ensure reproducibility in kinetic studies of this compound’s hydrolysis?

  • Temperature Control : Use a thermostated bath (±0.1°C) to monitor ester hydrolysis rates in buffered solutions (pH 7.4 for physiological relevance) .
  • HPLC Monitoring : Employ a C18 column with UV detection at 254 nm to quantify hydrolysis products (7-hydroxycoumarin-4-carboxylic acid and ethanol) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to identify nucleophilic/electrophilic sites. The ester carbonyl (C=O) is a key electrophilic center for nucleophilic acyl substitutions .
  • Molecular Docking : Screen interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and ester groups .

Data Validation and Reporting

Q. What criteria should researchers use to validate purity claims in publications?

  • Chromatographic Purity : ≥95% by HPLC/GC with baseline separation of peaks .
  • Elemental Analysis : Carbon/hydrogen content within ±0.4% of theoretical values .
  • Melting Point Consistency : Compare observed values (e.g., 160–162°C) with literature data; deviations >2°C suggest impurities .

Q. How should conflicting toxicity data from preliminary assays be addressed?

  • Dose-Response Curves : Repeat assays across a wider concentration range (e.g., 1 nM–100 µM) to identify LC50 values .
  • Control Experiments : Test solvent (e.g., DMSO) and assay interference (e.g., autofluorescence in coumarin-based assays) .

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Ethyl 7-hydroxycoumarin-4-carboxylate
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Ethyl 7-hydroxycoumarin-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.